Dimethyl 1,5-naphthalenedicarboxylate

Description

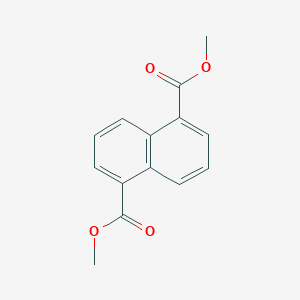

Dimethyl 1,5-naphthalenedicarboxylate (CAS: Not explicitly provided in evidence) is an organic compound derived from naphthalene, featuring two methyl ester groups at the 1- and 5-positions of the aromatic ring. Its molecular formula is C₁₄H₁₂O₄, with a molecular weight of 244.24 g/mol. Structurally, the 1,5-substitution pattern imparts unique steric and electronic properties compared to other naphthalenedicarboxylate isomers (e.g., 1,4-, 2,6-, or 2,7-). This compound is primarily utilized in research settings, particularly as a precursor in coordination polymers and metal-organic frameworks (MOFs) due to its rigid, angular geometry .

Properties

CAS No. |

19458-95-8 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

dimethyl naphthalene-1,5-dicarboxylate |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)18-2/h3-8H,1-2H3 |

InChI Key |

CUDOKCQJXWWKTD-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2C(=O)OC |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2C(=O)OC |

Synonyms |

1,5-Naphthalenedicarboxylic acid diMethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyl 1,5-naphthalenedicarboxylate with structurally related dicarboxylate esters, focusing on physicochemical properties, applications, and safety profiles.

Structural and Functional Comparison

| Compound | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | 1,5-positions | C₁₄H₁₂O₄ | 244.24 | Not specified | MOF synthesis, polymer research |

| Dimethyl 1,4-naphthalenedicarboxylate | 1,4-positions | C₁₄H₁₂O₄ | 244.24 | 7487-15-2 | Laboratory research, coordination polymers |

| Dimethyl 2,7-naphthalenedicarboxylate | 2,7-positions | C₁₄H₁₂O₄ | 244.24 | Not specified | Research use, potential MOF linker |

| Dimethyl terephthalate | 1,4-benzenedicarboxylate | C₁₀H₁₀O₄ | 194.18 | 120-61-6 | Polyester production, MOFs (e.g., MIL-101) |

| Dimethyl 1,4-cyclohexanedicarboxylate | Cyclohexane-1,4-diesters | C₁₀H₁₄O₄ | 198.22 | 94-60-0 | Polymer plasticizers, solvents |

Key Observations:

- For example, 1,4-benzenedicarboxylate (terephthalate) forms highly porous frameworks like MIL-101, with pore sizes up to 34 Å . In contrast, the angular 1,5-naphthalenedicarboxylate may favor non-interpenetrated frameworks with smaller pores.

- Thermal Stability : Zirconium-based MOFs using rigid dicarboxylates (e.g., terephthalate) demonstrate exceptional stability (>500°C) due to strong Zr–O bonds . The 1,5-naphthalenedicarboxylate’s bulkier structure might reduce framework flexibility but enhance thermal resistance compared to aliphatic analogs like cyclohexanedicarboxylates.

- Solubility : All naphthalenedicarboxylate isomers are solids at room temperature, with solubility likely influenced by substitution patterns. For instance, the 1,4-isomer’s linearity may improve solubility in polar aprotic solvents compared to the 1,5-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.